

3-Bromo-2-methoxypyridin-4-amine synthesis protocol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-2-methoxypyridin-4-amine

Cat. No.: B1388476

[Get Quote](#)

An In-Depth Technical Guide to the Synthesis of **3-Bromo-2-methoxypyridin-4-amine**

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of **3-Bromo-2-methoxypyridin-4-amine** (CAS No: 215364-86-6). As a critical building block in modern medicinal chemistry, particularly for the development of novel therapeutics and protein degraders, a reliable and scalable synthesis is paramount for research and drug development professionals.^{[1][2]} This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic decisions that ensure a high-yield, reproducible outcome.

Strategic Overview: The Chemistry of Selective Bromination

The synthesis of **3-Bromo-2-methoxypyridin-4-amine** presents a classic challenge in heterocyclic chemistry: the regioselective functionalization of an electron-rich pyridine ring. The target molecule is a substituted pyridine containing a bromine atom at the 3-position, a methoxy group at the 2-position, and an amine group at the 4-position.^[2] The chosen synthetic strategy hinges on the direct electrophilic bromination of a carefully selected precursor, 2-methoxypyridin-4-amine.

Causality Behind Experimental Choices:

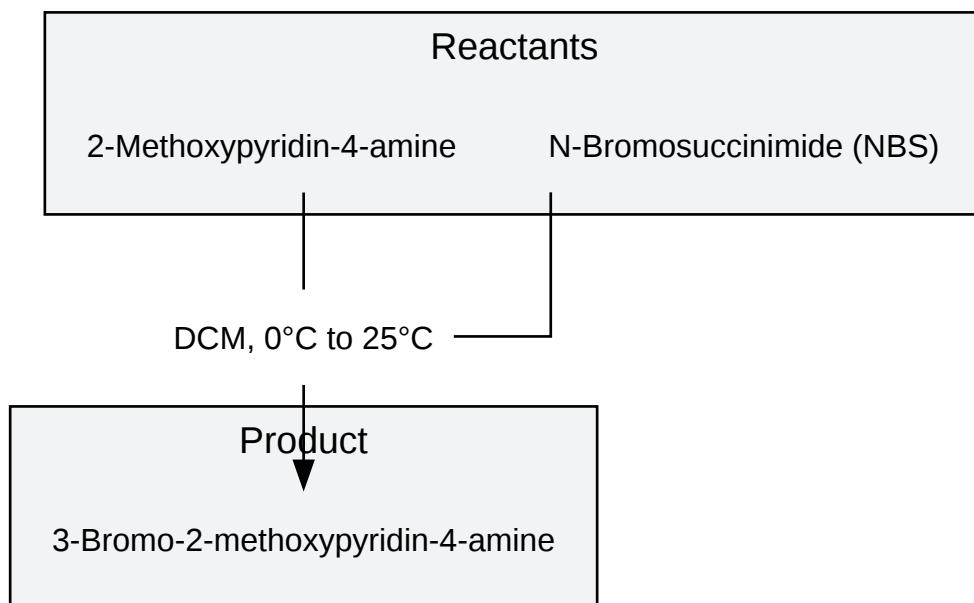
- Starting Material Selection (2-Methoxypyridin-4-amine): The precursor's design is key to the reaction's success. The amino (-NH₂) group at position 4 and the methoxy (-OCH₃) group at position 2 are both potent activating groups. Through resonance, they increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack. Their ortho- and para-directing influence converges on the 3- and 5-positions. The 3-position is sterically more accessible and electronically favored, making it the prime target for bromination.
- Brominating Agent (N-Bromosuccinimide - NBS): While elemental bromine (Br₂) could be used, it is highly corrosive, volatile, and often leads to over-bromination and undesirable side products. N-Bromosuccinimide (NBS) is the superior choice for this transformation.^[3] It serves as a mild, solid, and easy-to-handle source of electrophilic bromine (Br⁺). Its use allows for precise stoichiometric control, significantly enhancing the selectivity of the reaction and simplifying the subsequent purification process.
- Solvent System (Dichloromethane - DCM): An ideal solvent must dissolve the starting materials while remaining inert to the reaction conditions. Dichloromethane (DCM) is an excellent choice as it readily dissolves 2-methoxypyridin-4-amine and NBS without reacting with them.^[4] Its relatively low boiling point also facilitates easy removal during the work-up phase.

Physicochemical and Spectroscopic Data

Accurate characterization of the final product is essential for validating the synthesis. The following tables summarize the key properties of **3-Bromo-2-methoxypyridin-4-amine**.

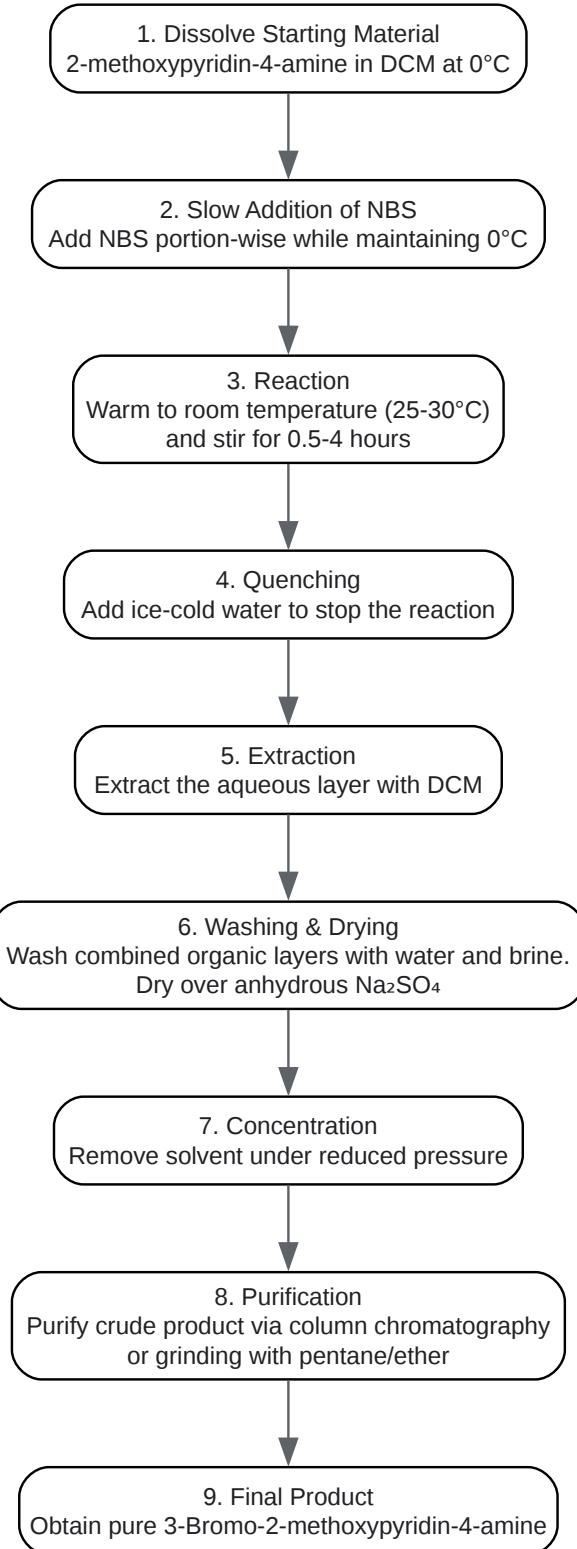
Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	215364-86-6	[1] [3]
Molecular Formula	C ₆ H ₇ BrN ₂ O	[1] [3]
Molecular Weight	203.04 g/mol	[3]
Appearance	Yellow solid or oil	[3]
Purity	≥97%	[1]
Storage	Room temperature, under inert gas	[1] [5]


Table 2: Spectroscopic Data for Product Verification

Type	Data	Reference(s)
¹ H NMR	(400 MHz, CDCl ₃) δ = 7.67 (d, J = 5.6 Hz, 1H), 6.26 (d, J = 5.6 Hz, 1H), 3.90 (s, 3H)	[3] [4]
Mass Spec.	MS (ESI) m/z 203.09 [M + 1] ⁺	[3]

Visualized Reaction and Workflow


To provide a clear visual guide, the following diagrams illustrate the chemical transformation and the overall experimental process.

Synthesis of 3-Bromo-2-methoxypyridin-4-amine

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the bromination of 2-methoxypyridin-4-amine.

Step-by-Step Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Overview of the laboratory workflow from setup to final product.

Detailed, Step-by-Step Synthesis Protocol

This protocol is a synthesis of methodologies reported in the literature, designed for robustness and high yield.[3][4]

Materials and Reagents:

- 2-Methoxypyridin-4-amine
- N-Bromosuccinimide (NBS)
- Dichloromethane (DCM), anhydrous
- Deionized Water (H₂O)
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Silica Gel (for chromatography)
- Petroleum Ether & Ethyl Acetate (for chromatography)

Equipment:

- Round-bottom flask with magnetic stirrer
- Ice bath
- Dropping funnel or powder funnel
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- Column chromatography setup

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxypyridin-4-amine (1.0 eq, e.g., 5.0 g, 40.28 mmol) in anhydrous dichloromethane (e.g., 10 mL). Cool the resulting solution to 0°C using an ice bath.^[3]
- **Addition of Brominating Agent:** To the stirred, cooled solution, slowly add N-bromosuccinimide (1.0 eq, e.g., 7.17 g, 40.28 mmol) in portions. Maintain the temperature at 0°C during the addition to control the reaction rate and prevent side reactions.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 25°C). Continue stirring for 4 hours. ^[3] Monitor the reaction's completion using Thin Layer Chromatography (TLC).
- **Work-up and Extraction:**
 - Upon completion, quench the reaction by adding ice-cold water (e.g., 100 mL for a 20g scale reaction).^[3]
 - Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (e.g., 3 x 150 mL).
 - Combine the organic layers. Wash the combined organic phase sequentially with water and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent.
- **Concentration and Purification:**
 - Remove the dichloromethane solvent under reduced pressure using a rotary evaporator. This will yield the crude product.
 - Purify the residue by column chromatography on silica gel, eluting with a gradient of petroleum ether/ethyl acetate (starting from 5:1 and moving to 2:1) to afford the pure product as a yellow oil or solid.^[3] An alternative non-chromatographic purification involves grinding the crude solid with a mixture of n-pentane and ether.^[3]

- Final Product: The purified product, **3-bromo-2-methoxypyridin-4-amine**, should be characterized to confirm its identity and purity (see Table 2). The expected yield is typically in the range of 92-97%.[\[3\]](#)

Table 3: Comparison of Reported Protocols

Parameter	Source 1 [3]	Source 2 [3]	Source 3 [4]
Scale (Start Material)	20.0 g	5.0 g	Not specified
NBS Equivalents	1.0	1.0	1.0
Temperature	0°C to 30°C	0°C to 25°C	25°C
Time	30 min	4 h	4 h
Purification	Grinding w/ pentane/ether	Column Chromatography	Column Chromatography
Yield	92%	96.6%	96.6%

Safety and Handling: A Commitment to Trustworthiness

A robust protocol is a safe protocol. While a specific Safety Data Sheet (SDS) for the final product is not readily available, the hazards can be inferred from related bromo-pyridine compounds and the reagents used.

- Hazard Profile: Brominated organic compounds should be handled with care. They may cause skin and eye irritation.[\[6\]](#)[\[7\]](#) Ingestion and inhalation should be avoided.[\[6\]](#) N-Bromosuccinimide is an irritant and a lachrymator. Dichloromethane is a volatile solvent and a suspected carcinogen.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or a face shield.[\[8\]](#)[\[9\]](#)
- Handling: All operations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[\[7\]](#) Avoid contact with skin and eyes. Wash hands thoroughly after handling.

- Storage: Store the final compound in a tightly sealed container at room temperature, preferably under an inert atmosphere like nitrogen or argon, to ensure long-term stability.[\[5\]](#)

Conclusion

The electrophilic bromination of 2-methoxypyridin-4-amine with N-bromosuccinimide is a highly efficient, selective, and scalable method for the synthesis of **3-Bromo-2-methoxypyridin-4-amine**. The protocol detailed in this guide is built on established literature and emphasizes the chemical reasoning behind each step, providing researchers with a self-validating system for producing this valuable chemical intermediate. Adherence to the procedural and safety guidelines will ensure a successful and safe synthesis, empowering further innovation in pharmaceutical and materials science research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. Buy 3-Bromo-2-methoxypyridin-4-amine | 215364-86-6 [smolecule.com]
- 3. 4-AMINO-3-BROMO-2-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Bromo-3-methoxypyridin-2-amine (1804876-78-5) for sale [vulcanchem.com]
- 5. 3-Amino-2-bromo-4-methoxypyridine CAS#: 109613-97-0 [amp.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 3-BROMO-4-METHOXY-PYRIDINE - Safety Data Sheet [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [3-Bromo-2-methoxypyridin-4-amine synthesis protocol]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1388476#3-bromo-2-methoxypyridin-4-amine-synthesis-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com